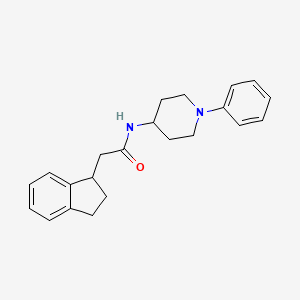
N-(2-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-2-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinamine derivatives, including N-(2-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-2-quinazolinamine, involves the preparation of quinazoline ring systems often substituted with different functional groups to enhance their biological activity. For instance, Johnson and Werbel (1983) described the synthesis of 8-quinolinamine derivatives, emphasizing the role of the terminal piperazine moiety in achieving potent antileishmanial activity (Johnson & Werbel, 1983). These synthetic approaches provide a foundation for creating analogs with specific properties.
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by the presence of a quinazoline core, substituted with various groups that influence the compound's pharmacological profile. The molecular docking and DFT studies, as conducted by Sarkar et al. (2021), offer insights into the molecular interactions and stability, highlighting the significance of the quinazoline and piperazine rings in binding with biological targets (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinamine derivatives undergo various chemical reactions, including cyclization, nitrosation, and hydroxylation, which are crucial for their biological activities. The synthesis and reactions of these compounds often explore the effects of substituents on the quinazoline nucleus, as discussed by Sirisoma et al. (2010), who investigated the structure-activity relationship of N-methyl-4-(4-methoxyanilino)quinazolines (Sirisoma et al., 2010).
Physical Properties Analysis
The physical properties of quinazolinamine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. Anthal et al. (2018) detailed the crystal structure of a related quinazoline derivative, providing insights into its solid-state properties and potential interactions (Anthal et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and functional group interactions, are pivotal in determining its pharmacological potential. Studies on related compounds, such as those by Minato et al. (2008), explore the metabolism and transformation of quinazolinamines, shedding light on their biotransformation pathways and interactions with human hepatic cytochrome P450 enzymes (Minato et al., 2008).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-24-11-13-25(14-12-24)19-15-7-3-4-8-16(15)21-20(23-19)22-17-9-5-6-10-18(17)26-2/h3-10H,11-14H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJSVDXVLYLFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol](/img/structure/B5638631.png)
![ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638640.png)
![2-ethyl-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638646.png)
![2-[({1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5638667.png)
![3-(4-bromophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5638680.png)
![1-(2-thienylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5638691.png)
![4-ethyl-3-phenyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5638699.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5638721.png)
![N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5638725.png)
![4-[1-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetyl)piperidin-3-yl]benzoic acid](/img/structure/B5638732.png)
![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5638739.png)
![2-methoxy-N-{[5-(4-methoxy-2,3-dimethylbenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}acetamide](/img/structure/B5638754.png)
